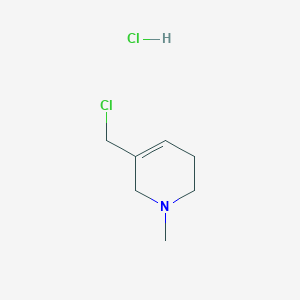
5-(Chloromethyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Chloromethyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound with a unique structure that includes a chloromethyl group attached to a tetrahydropyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrochloride typically involves the reaction of 1-methyl-1,2,3,6-tetrahydropyridine with chloromethylating agents under controlled conditions. One common method involves the use of chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction parameters and improved safety. The use of automated systems for reagent addition and product isolation further enhances the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
5-(Chloromethyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the chloromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.
Major Products Formed
Oxidation: N-oxides of the parent compound.
Reduction: 1-methyl-1,2,3,6-tetrahydropyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-(Chloromethyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-(Chloromethyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
1-Methyl-1,2,3,6-tetrahydropyridine: Lacks the chloromethyl group, making it less reactive in certain chemical reactions.
5-(Bromomethyl)-1-methyl-1,2,3,6-tetrahydropyridine: Similar structure but with a bromomethyl group, which has different reactivity and properties.
5-(Hydroxymethyl)-1-methyl-1,2,3,6-tetrahydropyridine: Contains a hydroxymethyl group, leading to different chemical behavior and applications.
Uniqueness
The presence of the chloromethyl group in 5-(Chloromethyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrochloride imparts unique reactivity, making it a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations and its potential biological activity distinguish it from similar compounds.
特性
分子式 |
C7H13Cl2N |
|---|---|
分子量 |
182.09 g/mol |
IUPAC名 |
5-(chloromethyl)-1-methyl-3,6-dihydro-2H-pyridine;hydrochloride |
InChI |
InChI=1S/C7H12ClN.ClH/c1-9-4-2-3-7(5-8)6-9;/h3H,2,4-6H2,1H3;1H |
InChIキー |
FUZGYEFDEQTVID-UHFFFAOYSA-N |
正規SMILES |
CN1CCC=C(C1)CCl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


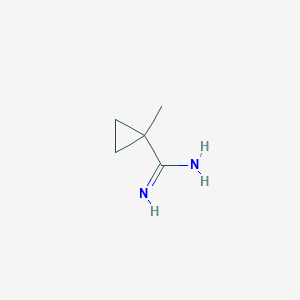

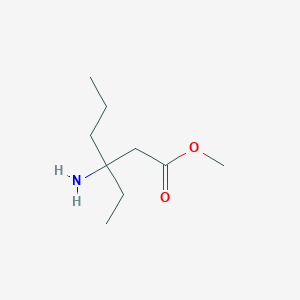
![4-amino-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]butanamide hydrochloride](/img/structure/B13623547.png)
![Methyl 6-formylthieno[3,2-b]pyridine-3-carboxylate](/img/structure/B13623551.png)

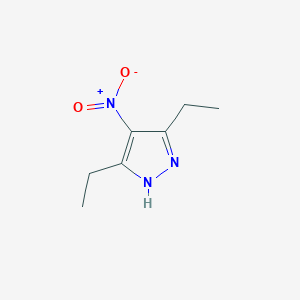
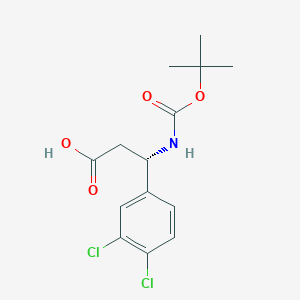
![5'-Bromo-2'-fluoro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13623580.png)
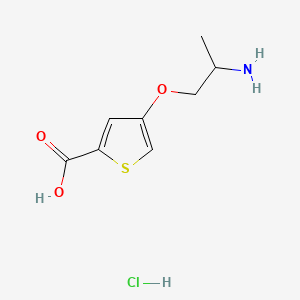
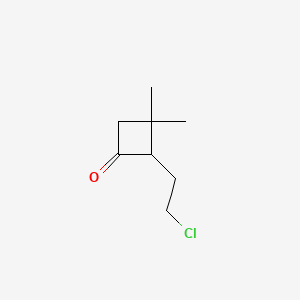
![7H,8H-imidazo[1,5-a]pyrazin-8-one hydrochloride](/img/structure/B13623594.png)
![(Benzo[b]thiophen-3-ylmethyl)hydrazine](/img/structure/B13623608.png)
![Methyl 3-[(dimethylamino)methylidene]-4-oxocyclohexane-1-carboxylate](/img/structure/B13623609.png)
